An In-depth Technical Guide to the Chemical Properties of (Diethylamino)(oxo)acetic Acid
An In-depth Technical Guide to the Chemical Properties of (Diethylamino)(oxo)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (Diethylamino)(oxo)acetic acid, also known as N,N-diethyloxamic acid. This document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for its use in research and development.
Chemical Identity and Structure
(Diethylamino)(oxo)acetic acid is an organic compound characterized by a carboxylic acid functional group and a diethylamide group attached to adjacent carbonyl carbons. This structure imparts both acidic and amidic properties, making it an interesting building block in organic synthesis.
Molecular Formula: C₆H₁₁NO₃[1]
Molecular Weight: 145.16 g/mol [1]
CAS Number: 55441-26-4[1]
Synonyms:
Chemical Structure:
Caption: 2D structure of (Diethylamino)(oxo)acetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of (Diethylamino)(oxo)acetic acid is presented in the table below. These properties are essential for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| Physical Form | Solid, powder or crystals | |
| Boiling Point | 241.9 °C at 760 mmHg | [3] |
| Density | 1.146 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 57.61 Ų | [1] |
| LogP | -0.0606 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
| Storage | Sealed in dry, room temperature |
Synthesis and Reactivity
The primary synthetic route to N,N-diethyloxamic acid involves a two-step process starting from diethyl oxalate and diethylamine.
Step 1: Synthesis of Ethyl N,N-diethyloxamate
The first step is the nucleophilic acyl substitution reaction between diethyl oxalate and diethylamine. In this reaction, the secondary amine acts as a nucleophile, attacking one of the ester carbonyl carbons of diethyl oxalate. This results in the formation of the intermediate, ethyl N,N-diethyloxamate, and ethanol as a byproduct.
Caption: Synthesis of Ethyl N,N-diethyloxamate.
Experimental Protocol: Synthesis of Ethyl N,N-diethyloxamate
-
Combine equimolar amounts of diethyl oxalate and diethylamine in a round-bottom flask fitted with a reflux condenser.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the ethanol byproduct and any unreacted starting materials by distillation under reduced pressure.
-
The resulting crude ethyl N,N-diethyloxamate can be purified by vacuum distillation.
Step 2: Hydrolysis of Ethyl N,N-diethyloxamate
The second step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
Caption: Hydrolysis to (Diethylamino)(oxo)acetic acid.
Experimental Protocol: Hydrolysis of Ethyl N,N-diethyloxamate (General Procedure)
-
Acid-Catalyzed Hydrolysis:
-
Dissolve ethyl N,N-diethyloxamate in a suitable solvent (e.g., aqueous ethanol).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, neutralize the acid and extract the product with an organic solvent.
-
Purify the product by recrystallization or chromatography.
-
-
Base-Mediated Hydrolysis (Saponification):
-
Dissolve ethyl N,N-diethyloxamate in an alcoholic solvent.
-
Add an equimolar amount of a strong base (e.g., NaOH or KOH).
-
Stir the mixture at room temperature or with gentle heating.
-
After the reaction is complete, acidify the mixture to protonate the carboxylate salt.
-
Extract the product with an organic solvent and purify as needed.
-
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
-CH₂- (diethylamino): A quartet signal due to coupling with the adjacent methyl protons.
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-CH₃ (diethylamino): A triplet signal due to coupling with the adjacent methylene protons.
-
-COOH: A broad singlet, which is exchangeable with D₂O. The chemical shift will be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
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C=O (amide): A signal in the downfield region, characteristic of an amide carbonyl.
-
C=O (carboxylic acid): A signal in the downfield region, characteristic of a carboxylic acid carbonyl.
-
-CH₂- (diethylamino): A signal in the aliphatic region.
-
-CH₃ (diethylamino): A signal in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted):
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O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[4]
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=O stretch (amide): A strong, sharp absorption around 1630-1680 cm⁻¹.
-
C-N stretch: An absorption in the fingerprint region.
Applications in Research and Drug Development
While specific biological activities for (Diethylamino)(oxo)acetic acid are not extensively documented, the oxamic acid motif is a known pharmacophore present in various biologically active molecules. Derivatives of oxamic acid have been investigated for a range of therapeutic applications.
For instance, some N-substituted oxamic acid derivatives have shown potential as antianaphylactic agents.[5] The core structure of (Diethylamino)(oxo)acetic acid could serve as a scaffold for the synthesis of novel compounds with potential therapeutic value. Its bifunctional nature allows for diverse chemical modifications at both the carboxylic acid and the diethylamide moieties, enabling the generation of libraries of new chemical entities for screening in drug discovery programs.
The development of new antimicrobial agents is another area where derivatives of this compound could be explored. For example, various heterocyclic compounds incorporating amide functionalities have demonstrated potent antibacterial and antifungal activities.
Safety and Handling
(Diethylamino)(oxo)acetic acid is classified as a hazardous substance.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H372: Causes damage to organs through prolonged or repeated exposure.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
(Diethylamino)(oxo)acetic acid is a versatile chemical building block with potential for applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, and safety considerations. Further research into its biological activities and the development of novel derivatives could unlock its full potential in the field of drug discovery and development.
References
-
2-diethylamino-2-oxo-ethanoic acid. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
-
(Diethylamino)(oxo)acetic acid | CAS#:55441-26-4. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]
-
2-diethylamino-2-oxo-ethanoic acid. (n.d.). ChemBK. Retrieved January 17, 2026, from [Link]
-
Diethylamino-Acetic acid - CAS - 1606-01-5. (n.d.). Axios Research. Retrieved January 17, 2026, from [Link]
- Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evalu
- Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. (2007).
-
Acetic acid, oxo(phenylamino)-. (n.d.). NIST WebBook. Retrieved January 17, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2012). PMC - PubMed Central.
- Identifying the Presence of Particular Groups. (2023). Chemistry LibreTexts.
- N-(4-Isoxazolylthiazol-2-yl)oxamic acid derivatives as potent orally active antianaphylactic agents. (1990). PubMed.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2018). PMC - PubMed Central.
- Determination of oxalyl thiolesters, N-oxalylcysteine and N-oxalylcysteamine in biological m
- Chemical Synthesis of N beta-oxalyl-L-alpha, Beta-Diaminopropionic Acid and Optical Specificity in Its Neurotoxic Action. (1975). PubMed.
Sources
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. (Diethylamino)(oxo)acetic acid | CAS#:55441-26-4 | Chemsrc [chemsrc.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-(4-Isoxazolylthiazol-2-yl)oxamic acid derivatives as potent orally active antianaphylactic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
